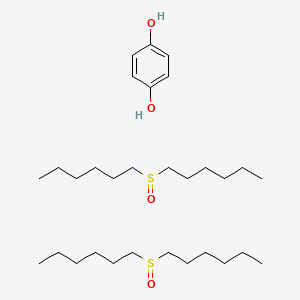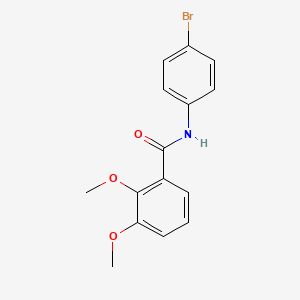![molecular formula C29H35N3O B14204263 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-40-6](/img/structure/B14204263.png)
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a quinoline moiety, a piperazine ring, and an octanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Ethenylation: The quinoline derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Piperazine Coupling: The ethenylated quinoline is reacted with a piperazine derivative under basic conditions to form the piperazine ring.
Octanone Addition: Finally, the piperazine derivative is coupled with an octanone chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antimicrobial, and anticancer agent due to the presence of the quinoline moiety.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known antimalarial agents.
Piperazine Derivatives: Compounds like buspirone and trazodone, which are used in the treatment of anxiety and depression.
Propiedades
Número CAS |
823216-40-6 |
|---|---|
Fórmula molecular |
C29H35N3O |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
1-[4-[4-(2-quinolin-4-ylethenyl)phenyl]piperazin-1-yl]octan-1-one |
InChI |
InChI=1S/C29H35N3O/c1-2-3-4-5-6-11-29(33)32-22-20-31(21-23-32)26-16-13-24(14-17-26)12-15-25-18-19-30-28-10-8-7-9-27(25)28/h7-10,12-19H,2-6,11,20-23H2,1H3 |
Clave InChI |
BKDXSEFECWYEKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)

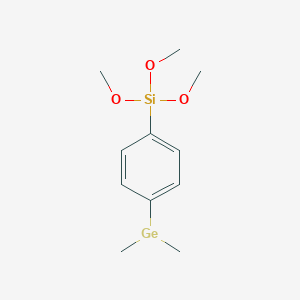
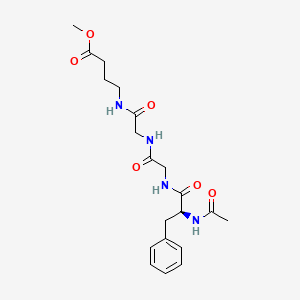


![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
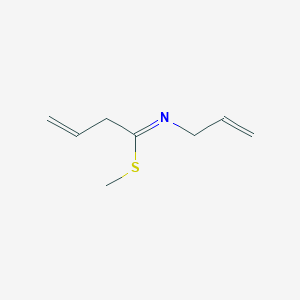
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)



